Product packaging for 3-Azido-1,1-difluorocyclobutane(Cat. No.:)

3-Azido-1,1-difluorocyclobutane

Cat. No.: B13472092
M. Wt: 133.10 g/mol
InChI Key: HHRUPMNOQOQREU-UHFFFAOYSA-N
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Description

Contextualizing Azido- and Difluorocyclobutane Architectures in Synthetic Design

The azido (B1232118) group (–N₃) is a versatile functional group in organic synthesis. researchgate.net Historically, its use was often associated with its high energy content and potential as a precursor to nitrenes. researchgate.net However, the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the application of azides. researchgate.net They are now widely employed as reliable handles for the construction of complex molecules, including bioconjugates and functional materials, due to their high reactivity and selectivity. researchgate.net

Concurrently, fluorinated cyclobutanes have emerged as valuable motifs in medicinal chemistry. sci-hub.sechemicalbook.com The incorporation of fluorine atoms can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. sci-hub.se The cyclobutane (B1203170) ring itself imposes a degree of conformational rigidity that can be advantageous in drug design, helping to lock a molecule into a bioactive conformation. chemicalbook.com The gem-difluoro substitution pattern, in particular, offers a unique combination of polarity and lipophilicity. sci-hub.se The 3,3-difluorocycloalkyl group is notable for adding minimal molecular weight and size while potentially enhancing hydrophilicity compared to non-fluorinated or other common fluorinated groups like trifluoromethyl. sci-hub.se

Significance of the 3-Azido-1,1-difluorocyclobutane (B6275504) Scaffold in Chemical Research

The this compound scaffold is significant as it provides a direct link between the worlds of azide (B81097) chemistry and fluorinated building blocks. Its primary importance lies in its role as a versatile synthetic intermediate. The azide functionality serves as a linchpin for a variety of chemical transformations, most notably the aforementioned click chemistry, allowing for its conjugation to a wide array of alkyne-containing molecules. This opens up avenues for the creation of novel pharmaceutical candidates, agrochemicals, and materials.

The presence of the 1,1-difluorocyclobutane moiety imparts the desirable properties associated with fluorination and a strained ring system. For instance, in drug discovery, this motif has been shown to be crucial in enhancing metabolic stability. acs.orgacs.org Therefore, this compound represents a pre-functionalized building block that allows for the streamlined incorporation of this valuable fluorinated scaffold into larger, more complex molecules. Research has demonstrated the synthesis of this compound on a multigram scale, highlighting its accessibility for further synthetic exploration. sci-hub.sethieme-connect.com

Evolution of Fluorinated Cyclobutane and Azide Chemistry: A Historical Perspective

The journey to the synthesis and application of molecules like this compound is built upon decades of foundational research in both organofluorine and azide chemistry.

The field of organofluorine chemistry began to flourish in the mid-20th century, driven by the need for new materials with unique properties. The development of methods to selectively introduce fluorine into organic molecules has been a continuous area of research, with significant advancements in fluorinating reagents and techniques. The study of fluorinated cyclopropanes and cyclobutanes has been a part of this evolution, with early work focusing on their synthesis and reactivity. beilstein-journals.org

The chemistry of organic azides has an even longer history, with the first organic azide, phenylazide, being prepared in the 19th century. For a long time, their application was somewhat limited due to safety concerns. However, the development of milder and more controlled reactions, such as the Staudinger ligation and, most notably, the Huisgen 1,3-dipolar cycloaddition and its copper-catalyzed variant, has led to a renaissance in azide chemistry. researchgate.net These discoveries transformed azides from being primarily viewed as precursors for amines and nitrenes to indispensable tools for molecular construction.

The synthesis of this compound is a direct consequence of these parallel advancements, representing a convergence of these two important areas of organic chemistry.

Research Findings: Synthesis and Characterization

The synthesis of this compound has been reported via the nucleophilic substitution of a suitable precursor, 3-Bromo-1,1-difluorocyclobutane, with sodium azide. sci-hub.sethieme-connect.com The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. sci-hub.sethieme-connect.com

The structural identity of this compound has been confirmed through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the reported NMR data.

Nucleus Chemical Shift (δ) in ppm Multiplicity and Coupling Constants (J) in Hz
¹H4.02–3.90m
¹H3.03–2.89m
¹H2.72–2.58m
¹³C117.5dd, J = 284, 270
¹³C44.7dd, J = 17.7, 6.7
¹³C42.4t, J = 23.5
Table 1: NMR Data for this compound in CDCl₃ thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5F2N3 B13472092 3-Azido-1,1-difluorocyclobutane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5F2N3

Molecular Weight

133.10 g/mol

IUPAC Name

3-azido-1,1-difluorocyclobutane

InChI

InChI=1S/C4H5F2N3/c5-4(6)1-3(2-4)8-9-7/h3H,1-2H2

InChI Key

HHRUPMNOQOQREU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 3 Azido 1,1 Difluorocyclobutane and Advanced Analogues

Strategic Preparation of Fluorinated Cyclobutane (B1203170) Intermediates

The construction of the 1,1-difluorocyclobutane scaffold is the foundational step. Various synthetic strategies have been developed to access these valuable intermediates, ranging from classic cycloaddition reactions to modern direct fluorination techniques.

Cycloaddition Reactions for Difluorocyclobutane Ring Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful and frequently utilized methods for assembling four-membered rings. researchgate.net These reactions involve the combination of two components with π-systems to form two new sigma bonds, thereby creating the cyclobutane core.

[2+2] Cycloaddition of Fluoro-olefins with Unsaturated Substrates

The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes. researchgate.net This reaction can be initiated by heat or, more commonly, by ultraviolet (UV) or visible light, which excites one of the olefin components. researchgate.net In the context of forming fluorinated cyclobutanes, a fluoro-olefin is a key reactant. The reaction between an excited state enone and a ground state alkene, for instance, proceeds through a stepwise mechanism involving a diradical intermediate to form the cyclobutane product. researchgate.net

Transition metal catalysis offers an alternative to photochemical methods. researchgate.net Catalysts, particularly those based on copper(I), can facilitate [2+2] cycloadditions under light irradiation. The process involves the formation of a metal-olefin complex which, upon charge transfer, induces the cyclization to form the cyclobutane structure. researchgate.net These methods provide a direct route to the cyclobutane skeleton, which can then be further functionalized.

Dichloroketene (B1203229) and Vinyl Ether Cycloaddition Approaches to Difluorocyclobutanones

A robust and versatile two-step approach to 1,1-difluorocyclobutanones begins with the cycloaddition of dichloroketene with a vinyl ether. Dichloroketene is typically generated in situ from a precursor like trichloroacetyl chloride via dehydrochlorination with a base such as triethylamine. This highly reactive ketene (B1206846) readily undergoes a [2+2] cycloaddition with an alkene, such as a benzyl (B1604629) or tert-butyl vinyl ether, to yield a dichlorocyclobutanone derivative.

The crucial subsequent step is a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine. For the preparation of 3,3-difluorocyclobutanone (B595554), an alternative pathway involving the reaction of dichloroketene with a tert-butyl or benzyl vinyl ether is often employed. nih.gov Following the cycloaddition, the resulting gem-dichlorocyclobutanone can be treated with a suitable fluorinating agent. This fluorination step converts the dichloro-moiety into the more stable difluoro-group, providing the 1,1-difluorocyclobutanone scaffold after removal of the ether protecting group. This ketone then serves as a versatile intermediate for further modifications.

Direct Fluorination and Nucleophilic Fluorination Strategies for Cyclobutane Scaffolds

Direct methods for introducing fluorine into cyclobutane rings offer an alternative to building the ring from fluorinated precursors. These strategies can be broadly categorized into electrophilic (direct) and nucleophilic fluorinations.

An efficient method for the direct fluorination of alkylidenecyclobutanes (ACBs) utilizes Selectfluor as the fluorinating agent. rsc.org This approach allows for the synthesis of various fluorinated products, including fluorohydrins and fluoroketones, in moderate to excellent yields while keeping the cyclobutane ring intact. rsc.orgrsc.org Another advanced strategy involves the migratory gem-difluorination of aryl-substituted methylenecyclopropanes, which undergo a Wagner-Meerwein rearrangement to yield 2-aryl-substituted gem-difluorocyclobutanes. nih.gov

Nucleophilic fluorination strategies are also prominent. These methods often start with a pre-functionalized cyclobutane, such as a cyclobutanone (B123998) or alcohol. For instance, commercially available 3,3-difluorocyclobutanone can be reacted with organolanthanum reagents, which serve as carbon nucleophiles. rsc.org This approach allows for the synthesis of various 1,1-disubstituted-3,3-difluorocyclobutanes. rsc.org Deoxofluorination of cyclobutanone derivatives is another key technique for installing fluorine atoms. researchgate.net

Table 1: Comparison of Fluorination Strategies for Cyclobutane Scaffolds

Strategy Fluorine Source Substrate Key Features Reference(s)
Electrophilic Fluorination Selectfluor Alkylidenecyclobutanes Direct, preserves cyclobutane ring, radical pathway. rsc.org, rsc.org
Migratory gem-Difluorination Selectfluor / Py·HF Methylenecyclopropanes Forms 2-substituted gem-difluorocyclobutanes via rearrangement. nih.gov
Nucleophilic Addition (from Reagent) 3,3-Difluorocyclobutanone Access to diverse 1,1-disubstituted derivatives. rsc.org
Deoxofluorination (e.g., DAST, Deoxo-Fluor) Cyclobutanones/Alcohols Converts C=O or C-OH to C-F bonds. researchgate.net

Multi-component Reactions Leading to Substituted Difluorocyclobutanes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient strategy in organic synthesis. nih.govnih.gov They offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. nih.gov

The application of MCRs to the synthesis of difluorinated compounds is a growing field of interest. nih.gov A recent review highlights three-component methodologies developed over the last decade, which are often categorized into radical reactions, difluorocarbene-mediated fluorinations, and reactions involving other nucleophilic or electrophilic fluorine sources. nih.gov One reported example of a three-component reaction involves the dual copper/palladium-catalyzed borylfluoroallylation of alkenes using gem-difluorinated cyclopropanes. rsc.org While this specific reaction leads to a ring-opened monofluoroalkene, it demonstrates the principle of using a fluorinated starting material in a complex, single-flask transformation to build highly functionalized molecules. Although direct MCRs that specifically construct the difluorocyclobutane ring are not yet widely documented, the potential to combine a fluoro-olefin, another unsaturated substrate, and a third component in a convergent, one-pot process remains an attractive and active area of synthetic exploration.

Introduction of the Azide (B81097) Moiety

The final step in the synthesis of 3-azido-1,1-difluorocyclobutane (B6275504) is the introduction of the azide group onto the pre-formed fluorinated scaffold. The most common and reliable method for this transformation is through a nucleophilic substitution reaction.

The process typically begins with a 1,1-difluorocyclobutane intermediate bearing a suitable leaving group at the 3-position. A common precursor is 3-hydroxy-1,1-difluorocyclobutane, which can be prepared by the reduction of 3,3-difluorocyclobutanone. The hydroxyl group is a poor leaving group and must first be activated. This is typically achieved by converting it into a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

With the activated leaving group in place, the subsequent step is the SN2 reaction with an azide source, most commonly sodium azide (NaN₃). The azide ion is an excellent nucleophile that efficiently displaces the mesylate or tosylate group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the substitution. This sequence provides a direct and high-yielding route to the desired this compound. An analogous procedure has been successfully used to prepare cyclobutane azides from the corresponding mesylates for subsequent reduction to amines. researchgate.net

Nucleophilic Substitution Reactions with Azide Salts (e.g., Sodium Azide)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction on a suitable cyclobutane precursor bearing a good leaving group at the 3-position. This reaction typically proceeds via an S(_N)2 mechanism.

The azide ion (N(_3)(-)), derived from an inorganic salt like sodium azide (NaN(_3)), acts as a potent nucleophile. Despite being the conjugate base of a weak acid (hydrazoic acid, pKa ~4.6), the azide anion is an excellent nucleophile, often more so than amines. google.com This high nucleophilicity allows for the efficient displacement of leaving groups from an electrophilic carbon center.

Common solvents for this transformation include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the cation of the azide salt while leaving the azide anion highly reactive. google.com The reaction may be conducted at elevated temperatures to ensure a reasonable reaction rate.

Conversion of Halogenated Cyclobutane Precursors to Azides

A practical and common precursor for the synthesis of this compound is a halogenated derivative, most notably 3-Bromo-1,1-difluorocyclobutane . This starting material is commercially available and provides a reactive electrophilic site for the introduction of the azide group.

The conversion proceeds via a standard S(_N)2 reaction where the azide ion displaces the bromide ion. The general reaction is as follows:

C(_4)H(_5)BrF(_2) + NaN(_3) → C(_4)H(_5)F(_2)N(_3) + NaBr

This method offers a straightforward and reliable route to the desired product. For instance, a similar reaction involving the synthesis of 3-azido-1,1,1-trifluorobutane from 1,1,1-trifluoro-3-iodobutane (B1332408) is carried out using sodium azide in aqueous ethanol (B145695) with refluxing for several hours. This suggests that a variety of polar protic and aprotic solvents can be utilized depending on the specific substrate and desired reaction conditions.

Stereoselective Synthesis and Diastereomeric Control in this compound Systems

The stereochemical outcome of the synthesis of this compound is of paramount importance when developing chiral drug candidates. When a chiral, non-racemic precursor is used, the nucleophilic substitution reaction with azide typically proceeds with a predictable stereochemical outcome.

The S(_N)2 reaction is inherently stereospecific, resulting in an inversion of the stereochemical configuration at the carbon center undergoing substitution. mdpi.comrsc.orgresearchgate.net This is due to the requisite backside attack of the nucleophile (azide ion) on the electrophilic carbon, which is on the opposite side of the leaving group (e.g., bromide). mdpi.comrsc.org

Therefore, if a specific enantiomer of a 3-halo-1,1-difluorocyclobutane precursor is used, the corresponding enantiomer of this compound with the opposite configuration can be obtained. For example, starting with an (R)-configured precursor would yield an (S)-configured product. This principle of stereochemical inversion is a fundamental tool for achieving diastereomeric control in the synthesis of advanced analogs where multiple stereocenters may be present. While general strategies for the diastereoselective and enantioselective synthesis of cyclobutanes with multiple substituents have been developed, specific studies detailing the diastereomeric control in the synthesis of this compound systems are an active area of research. nih.govnih.gov

Scalable and Gram-Scale Synthetic Approaches for this compound Derivatives

The utility of this compound as a building block in pharmaceutical development necessitates synthetic routes that are amenable to large-scale production. Research has demonstrated the feasibility of multigram synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, including the azide derivative. nih.gov

These scalable approaches often rely on the robust and high-yielding nature of the nucleophilic substitution reaction with sodium azide on a suitable halogenated precursor. The development of one-pot procedures, where the in-situ generation of the azide is followed by its reaction with another functional group, can also contribute to the efficiency of large-scale syntheses.

Furthermore, strategies for the gram-scale synthesis of other functionalized azido (B1232118) compounds and fluorinated building blocks have been reported, highlighting the potential for adapting these methods to the production of this compound. researchgate.net For instance, the synthesis of other azides has been successfully performed on a gram scale, indicating that with appropriate process optimization, the production of significant quantities of this compound is achievable.

Reactivity and Chemical Transformations of 3 Azido 1,1 Difluorocyclobutane

Azide-Mediated Chemical Transformations

The azide (B81097) group is a cornerstone of many powerful ligation and modification strategies in chemistry. While specific documented examples of these reactions with 3-Azido-1,1-difluorocyclobutane (B6275504) are not extensively available in peer-reviewed literature, the general reactivity patterns of organic azides provide a clear framework for its expected chemical transformations.

Cycloaddition Reactions: The Foundation of Click Chemistry

1,3-Dipolar cycloadditions are hallmark reactions of azides, most notably the azide-alkyne cycloaddition, which forms a stable triazole ring. This reaction is the foundation of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form by-products that are easily removed.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. This transformation is a cornerstone of click chemistry due to its reliability and broad functional group tolerance. While specific studies detailing the CuAAC reaction of this compound are limited, the general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. The reaction is typically carried out using a copper(I) source or by reducing a copper(II) salt in situ. The presence of the electron-withdrawing difluorocyclobutyl group may influence the reaction kinetics.

Table 1: General Parameters of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterDescription
Reactants An organic azide (e.g., this compound) and a terminal alkyne.
Catalyst Typically a Copper(I) salt (e.g., CuI, CuBr) or a Copper(II) salt with a reducing agent (e.g., sodium ascorbate).
Solvent A wide range of solvents can be used, including water, t-butanol, and various organic solvents.
Product A 1,4-disubstituted 1,2,3-triazole.
Key Features High regioselectivity, mild reaction conditions, high yields, and broad functional group tolerance.

Table 2: General Parameters of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterDescription
Reactants An organic azide (e.g., this compound) and a strained cyclooctyne (B158145) (e.g., DIBO, BCN).
Catalyst None required (metal-free).
Solvent Typically polar solvents, including aqueous media, compatible with biological systems.
Product A fused 1,2,3-triazole.
Key Features Bioorthogonal, metal-free, and proceeds under physiological conditions.

The Staudinger ligation is a chemical reaction in which an azide reacts with a phosphine (B1218219) that has an ortho-ester trap to form an amide bond. This reaction is highly selective and bioorthogonal. The initial step involves the reaction of the azide with the phosphine to form an aza-ylide intermediate, which then undergoes an intramolecular rearrangement and hydrolysis to yield the final amide product and a phosphine oxide. While the participation of this compound in a Staudinger ligation has not been specifically reported, it is a well-established transformation for the azide functional group.

Reduction of the Azide Group to Amines

The azide group of this compound can be readily reduced to the corresponding primary amine, 3-Amino-1,1-difluorocyclobutane. This transformation is of significant synthetic importance as it provides access to a valuable building block for the synthesis of more complex molecules. A variety of reducing agents can be employed for this purpose. A common and mild method for this transformation is the Staudinger reduction, where the azide is treated with a phosphine, typically triphenylphosphine, followed by hydrolysis of the intermediate iminophosphorane. Other methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. The choice of reducing agent can be critical to ensure compatibility with other functional groups in the molecule.

Oxidation Pathways of the Azide Moiety

The oxidation of organic azides is a less common transformation compared to their reduction or cycloaddition reactions. However, under specific conditions, the azide group can be oxidized. The products of such reactions can vary depending on the oxidant and the substrate. While there is no specific literature on the oxidation of this compound, general oxidation pathways for azides can lead to the formation of nitro compounds or other nitrogen-containing species. These reactions often require strong oxidizing agents and carefully controlled conditions.

Nucleophilic Substitution Reactions Involving the Azide Group

The azide group in this compound is a versatile functional handle. While direct nucleophilic substitution to displace the azide anion (N₃⁻) is generally unfavorable due to the stability of the anion, the azide moiety itself participates in a variety of powerful transformations, most notably cycloadditions.

The most prominent reaction of the organic azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the azide acts as a 1,3-dipole, reacting with a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This transformation is not a substitution reaction in the traditional sense but is the primary method for derivatizing the azide group. The reactivity of azido-substituted small rings in these conditions has been demonstrated. For instance, 1-azido-3-iodobicyclo[1.1.1]pentane, a strained bridged-ring analogue, readily undergoes CuAAC reactions with various alkynes to yield functionalized triazole products. digitellinc.comnih.gov These reactions highlight the ability of the azide on a strained core to serve as a building block for more complex molecular architectures. digitellinc.com

Furthermore, the terminal nitrogen of the azide can be attacked by certain nucleophiles. For example, primary amines have been shown to react with fluorinated azides, leading to the formation of tetrazoles through a mechanism involving nucleophilic attack, HF elimination, and subsequent cyclization. nih.gov

Reactant TypeCatalyst/ConditionsProduct TypeReference
Terminal AlkyneCopper(I) salt (e.g., CuMeSal)1,4-Disubstituted 1,2,3-Triazole digitellinc.comnih.gov
Primary AmineBase, Heat5-Substituted Tetrazole nih.gov

**3.2. Transformations Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that can alleviate this strain. nih.gov This inherent reactivity, combined with the electronic influence of its substituents, allows for a range of chemical transformations.

The four-membered ring of this compound can undergo cleavage under various conditions, including thermal, acidic, basic, or metal-catalyzed pathways. researchgate.net The presence of the gem-difluoro group significantly influences the regioselectivity of these ring-opening reactions. In related gem-difluorocyclopropane systems, ring-opening is often initiated by cleavage of the carbon-carbon bond proximal to the fluorine atoms, influenced by the ability of fluorine to stabilize an adjacent cationic center through the +M effect, despite its strong -I effect. beilstein-journals.org

Transition metal-catalyzed ring-opening has become a powerful tool. For example, gem-difluorocyclopropanes undergo ring-opening/cross-coupling reactions catalyzed by transition metals to form monofluoroalkenes. rsc.org Similar strategies could potentially be applied to this compound to generate linear, functionalized molecules. Another established pathway for cyclobutane derivatives is ring-opening metathesis. The ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes, for instance, yields γ,δ-unsaturated aldehydes, demonstrating a viable strategy for cleaving the four-membered ring to create acyclic structures. nih.gov

Beyond reactions that cleave the ring, methods exist to introduce new functional groups onto the cyclobutane skeleton while preserving the core structure.

Direct C-H functionalization represents a highly efficient strategy for modifying the cyclobutane core. nih.govacs.org This approach avoids the need for pre-functionalized substrates. The C-H bonds in a cyclobutane ring possess greater 's' character and are stronger than those in unstrained alkanes, presenting a challenge. nih.gov However, transition-metal catalysis has enabled these transformations.

Palladium-catalyzed reactions, often guided by a directing group, can achieve arylation of methylene (B1212753) C-H bonds. acs.org For example, a cyclobutane bearing an aminoquinoline directing group was shown to react with iodobenzene (B50100) under palladium(II/IV) catalysis to yield the phenylated product in high yield and diastereoselectivity. acs.org Rhodium(II) catalysts have also been employed for the site-selective intermolecular C-H functionalization of cyclobutanes with diazo compounds, demonstrating that catalyst choice can control which C-H bond is functionalized. nih.gov

Catalyst SystemReaction TypeKey FeatureReference
Palladium(II)/AminoquinolineC-H ArylationDirected functionalization of methylene C-H bonds acs.org
Rhodium(II) CarbenoidC-H InsertionCatalyst-controlled site-selectivity nih.gov
Rhodium(II)/NFSIC(sp³)–H DiaminationDirect, one-step formation of two C-N bonds researchgate.net

The azide moiety is a key pendant group on the this compound skeleton, and its chemical transformation is a primary method of derivatization. As discussed in section 3.1.4, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most significant derivatization reaction. digitellinc.com This reaction is exceptionally robust and tolerant of a wide range of functional groups, allowing for the attachment of complex molecular fragments to the cyclobutane core via a stable triazole linker. Studies on the analogous 1-azido-3-iodobicyclo[1.1.1]pentane have shown that this method can be used to append chromophoric units and other functional moieties. digitellinc.comnih.gov

Alkyne PrecursorReactionProductReference
Ethynyl-substituted PorphyrinCuAACBCP-Triazole-Porphyrin nih.gov
Terminal AlkynesCuAAC1,4-Disubstituted BCP-Triazoles digitellinc.com
IodoalkynesCycloaddition-Sonogashira Coupling5-Alkynylated BCP-Triazoles digitellinc.com

Functionalization of the Cyclobutane Core

Reactivity and Stability of the gem-Difluoromethylene Group

The gem-difluoromethylene (CF₂) group imparts unique electronic properties to the cyclobutane ring. The two fluorine atoms are strongly electron-withdrawing through the inductive effect (-I), which polarizes the C-F bonds and influences the acidity of adjacent protons. This inductive pull also makes the carbon atom of the CF₂ group itself electrophilic. nih.gov

The CF₂ group is generally stable and does not typically participate directly in reactions unless under specific conditions designed for C-F bond activation. Its presence enhances the metabolic stability of molecules in medicinal chemistry contexts, a property attributed to the strength of the C-F bond. nih.gov The difluoromethylene group can also act as a bioisostere for other functionalities, such as a carbonyl group, though with reversed polarity. acs.org

Hydrolysis Considerations and Stability under Various Conditions

Direct experimental data on the hydrolysis and stability of this compound is scarce. However, the stability of the molecule can be inferred from the properties of its core components. The cyclobutane ring, while strained compared to larger cycloalkanes, is generally stable under neutral and ambient conditions. The introduction of two fluorine atoms at the C1 position is expected to enhance the thermal and metabolic stability of the ring. This is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.

The azide group (-N₃) is a high-energy functional group and is generally considered to be thermally and photochemically labile, capable of releasing dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. However, the stability of organic azides can vary significantly depending on the surrounding molecular structure. In the context of this compound, the azide is attached to a secondary carbon and is not in conjugation with any activating groups, which would suggest moderate stability under normal laboratory conditions.

Hydrolysis of the azide group to an amine is possible under specific reducing conditions (e.g., using H₂/Pd, LiAlH₄, or Staudinger reaction conditions with PPh₃ followed by water), but it is not expected to occur readily in the presence of water alone under neutral pH. The C-N bond is generally stable to hydrolysis.

The gem-difluoro group is highly resistant to hydrolysis. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the presence of two fluorine atoms on the same carbon further enhances its stability. Therefore, hydrolysis of the C-F bonds under typical aqueous conditions is highly unlikely.

Table 1: Postulated Stability of this compound under Various Conditions

ConditionExpected Stability of Azide GroupExpected Stability of gem-Difluoro GroupOverall Molecular Stability
Neutral pH, Room Temperature Moderately StableHighly StableLikely Stable
Acidic Conditions (non-nucleophilic acid) Potential for protonation, but generally stableHighly StableLikely Stable
Basic Conditions Generally StableHighly StableLikely Stable
Elevated Temperatures Potential for decomposition to nitreneHighly StableMay decompose
UV Irradiation Potential for decomposition to nitreneHighly StableMay decompose
Reducing Conditions (e.g., H₂/Pd) Readily reduced to an amineHighly StableReactive
Oxidizing Conditions Depends on the oxidant; azide is generally resistantHighly StableDepends on the oxidant

Electronic and Steric Influence on Neighboring Functionalities

The electronic and steric properties of the this compound moiety can significantly influence the reactivity of adjacent functional groups in a larger molecule.

Electronic Influence:

The azide group is known to be an electron-withdrawing group through the inductive effect (-I effect) of the nitrogen atoms. This can decrease the electron density on the cyclobutane ring and, consequently, on any substituents attached to it.

The gem-difluoro group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This powerful inductive effect will significantly lower the electron density of the cyclobutane ring, particularly at the C1 and adjacent positions. This can impact the acidity of neighboring C-H bonds and the reactivity of nearby functional groups. For instance, the pKa of a carboxylic acid attached to the cyclobutane ring would be lowered by the presence of the gem-difluoro group.

Steric Influence:

Table 2: Summary of Electronic and Steric Influences

FeatureElectronic EffectSteric Effect
Azide Group (-N₃) Inductively electron-withdrawing (-I)Moderate steric bulk
gem-Difluoro Group (-CF₂-) Strongly inductively electron-withdrawing (-I)Relatively small steric bulk
Cyclobutane Ring Provides a rigid scaffoldPuckered conformation can direct substituents axially or equatorially, influencing steric accessibility

Spectroscopic and Structural Characterization of 3 Azido 1,1 Difluorocyclobutane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published data is available for the NMR analysis of 3-Azido-1,1-difluorocyclobutane (B6275504).

¹H NMR Analysis of Proton Environments

Specific ¹H NMR data for this compound is not available in the reviewed scientific literature.

¹³C NMR Analysis of Carbon Frameworks

Specific ¹³C NMR data for this compound is not available in the reviewed scientific literature.

¹⁹F NMR Analysis for Fluorine Environments

Specific ¹⁹F NMR data for this compound is not available in the reviewed scientific literature.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

There is no publicly available X-ray crystallography data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry data for this compound, including molecular weight confirmation and fragmentation analysis, is not available in the public domain.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Specific infrared spectroscopy data for this compound is not available in the reviewed scientific literature.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GPC, GC-MS)

The purification and analysis of fluorinated organic compounds, including azido-difluoro cyclobutane (B1203170) derivatives, rely on a variety of chromatographic techniques. The choice of method depends on the scale of the separation, the volatility and thermal stability of the compound, and the nature of the impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. For a compound like this compound, GC-MS would be a primary method for assessing its purity and identifying any byproducts from its synthesis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

Following separation by GC, the eluted compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation of the molecular weight. For instance, the analysis of a related compound, 3-azido-1,1,1-trifluorobutane, utilized gas-liquid chromatography (g.l.c.) to confirm its presence in a reaction mixture. prepchem.com

A hypothetical GC-MS analysis of this compound would likely involve a non-polar or medium-polarity capillary column. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of the azide (B81097) group (N₃) and fragments of the difluorocyclobutane ring.

Table 1: Illustrative GC-MS Parameters for Analysis of a Fluorinated Azidoalkane

ParameterValue/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

This table is illustrative and provides typical parameters for the GC-MS analysis of a small, fluorinated organic molecule. Actual parameters would need to be optimized for this compound.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their size in solution. While GPC is most commonly used for determining the molecular weight distribution of polymers, it can also be employed for the separation and purification of small molecules, particularly when there are significant size differences between the desired product and impurities or when other chromatographic techniques are less effective. rsc.org

In the context of this compound, GPC would be less conventional for routine purity analysis compared to GC-MS. However, it could be a valuable tool for removing high molecular weight impurities, such as oligomeric byproducts that might form during synthesis. The selection of the column and eluent is critical and depends on the solubility of the compound. rsc.org

Computational and Theoretical Investigations of 3 Azido 1,1 Difluorocyclobutane

Conformational Analysis and Ring Pucker Dynamics

The conformational landscape of 3-Azido-1,1-difluorocyclobutane (B6275504) is dictated by the puckering of the cyclobutane (B1203170) ring. This four-membered ring is not planar and exists in a dynamic equilibrium between different puckered conformations to relieve ring strain. The presence of the gem-difluoro and azido (B1232118) groups significantly influences the energetics of this puckering.

Computational methods, such as ab initio and Density Functional Theory (DFT), would be employed to calculate the potential energy surface of the ring. This would reveal the most stable conformations and the energy barriers between them. It is expected that the ring would adopt a puckered conformation with a specific dihedral angle to minimize steric interactions and electronic repulsions between the substituents. The dynamics of the ring pucker, including the frequency and amplitude of the puckering motion, could be investigated using molecular dynamics simulations.

Electronic Structure and Bonding Properties of the Azide (B81097) and Difluoromethylene Groups

The electronic properties of this compound are of significant interest due to the presence of the electron-withdrawing difluoromethylene group and the versatile azide functionality. Quantum chemical calculations would be essential to understand the charge distribution, molecular orbital energies, and bonding characteristics within the molecule.

The powerful electron-withdrawing nature of the two fluorine atoms in the difluoromethylene group is expected to have a substantial impact on the electron density of the cyclobutane ring and the attached azide group. This can be quantified through population analysis methods like Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM) analysis. The bonding in the azide group, which can be described by resonance structures, would also be influenced by the electronic effects of the difluorocyclobutane moiety.

Mechanistic Insights into Reactions Involving the Compound (e.g., Cycloadditions)

The azide group in this compound makes it a valuable precursor for various chemical transformations, most notably 1,3-dipolar cycloaddition reactions. These "click" reactions are widely used for the synthesis of triazoles.

Computational studies would be invaluable in elucidating the mechanisms of these reactions. DFT calculations can be used to model the transition states and intermediates of the cycloaddition process, providing insights into the reaction kinetics and thermodynamics. nih.govyoutube.commdpi.commdpi.comlibretexts.orgyoutube.comyoutube.com For instance, the reaction with an alkyne to form a triazole can be computationally modeled to determine the activation energy barriers for the formation of different regioisomers. This would help in predicting the preferred reaction pathway and the stereochemical outcome.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Property Prediction and Validation

A wide array of molecular properties of this compound can be predicted and validated using quantum chemical calculations. DFT and ab initio methods are powerful tools for obtaining accurate predictions of geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts.

Furthermore, these calculations can predict properties that are difficult or impossible to measure experimentally, such as ionization potentials, electron affinities, and various spectroscopic constants. The choice of the functional and basis set in DFT calculations is crucial for obtaining reliable results and would typically be benchmarked against higher-level ab initio methods or experimental data where available.

Molecular Modeling Approaches for Scaffold Design and Chemical Space Exploration

The this compound scaffold holds promise in medicinal chemistry and materials science due to its unique three-dimensional structure and reactive handle. Molecular modeling techniques are instrumental in exploring the chemical space accessible from this scaffold.

Analysis of Three-Dimensionality and Shape Diversity

The introduction of the gem-difluoro group on the cyclobutane ring imparts specific conformational preferences and enhances the three-dimensionality of the molecule compared to its non-fluorinated counterpart. Shape analysis methods, such as Principal Moments of Inertia (PMI) plots, can be used to quantify the 3D character of the scaffold and molecules derived from it. This is a crucial aspect in drug design, as increased three-dimensionality is often correlated with improved biological activity and physicochemical properties.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in the Construction of Complex Organic Architectures

3-Azido-1,1-difluorocyclobutane (B6275504) serves as an important building block for the assembly of intricate organic structures. The presence of the difluorinated cyclobutane (B1203170) ring introduces a desirable three-dimensionality into molecular design, a feature increasingly sought after in medicinal chemistry to enhance biological properties. nih.gov

The cyclobutane motif is an attractive scaffold for creating unique three-dimensional (3D) structures. nih.govnih.gov The construction of spiro systems, where two rings share a single atom, is a key strategy in medicinal chemistry for exploring novel chemical space. The cyclobutane ring of this compound can be incorporated into spirocyclic frameworks, which have been shown to be crucial for the potency of some drug candidates. nih.gov For instance, spiro[cyclobutane-1,3'-indol]-2'-amine has been identified as a potent inhibitor of the G9a enzyme. nih.gov The synthesis of spiro[dihydropyridine-oxindoles] has been achieved through multicomponent reactions, highlighting a pathway for creating complex spiro compounds. beilstein-journals.org

The azide (B81097) group in this compound is a versatile functional group for the synthesis of various nitrogen-containing heterocycles. mdpi.comnih.gov Organic azides are widely used in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. nih.govnih.gov This "click chemistry" approach is highly efficient and regiospecific. mdpi.com The resulting triazoles can be further transformed into other heterocyclic systems, such as N-tetrafluoroethylimidazoles, through rhodium-catalyzed transannulation with nitriles. nih.gov

Furthermore, the azide functionality can react with primary amines to produce 5-substituted tetrazoles. nih.gov The synthesis of various other nitrogen-containing heterocycles, including pyrroles, pyrazoles, isoxazoles, and pyridines, also utilizes organic azides as key precursors. mdpi.com The ability to form such a wide array of heterocyclic structures makes this compound a valuable starting material in synthetic chemistry.

A summary of heterocycles synthesized from azides is presented below:

Heterocycle ClassSynthetic MethodReactantCatalyst
1,2,3-Triazoles[3+2] CycloadditionAlkynesCopper(I)
ImidazolesTransannulationNitrilesRhodium(II)
TetrazolesCycloadditionPrimary AminesNone
PyrrolesVarious--
PyrazolesVarious--
IsoxazolesVarious--
PyridinesVarious--

Role in Fragment-Based Design in Chemical Biology

In the field of chemical biology, particularly in fragment-based drug discovery (FBDD), the structural characteristics of this compound are of significant interest. FBDD relies on screening small, low-complexity molecules (fragments) to identify starting points for drug development. nih.govvu.nlnih.gov

The rigid, puckered nature of the cyclobutane ring makes it an excellent scaffold for designing conformationally restricted molecules. nih.gov This conformational rigidity can lead to improved binding affinity and selectivity for biological targets. By incorporating the this compound core, chemists can create libraries of compounds with well-defined three-dimensional shapes. nih.govresearchgate.net The synthesis of such libraries often involves a key 3-azido-cyclobutanone intermediate, which provides access to a variety of functional groups with clear vectors for further chemical modification. nih.govvu.nl

The underrepresentation of three-dimensional scaffolds in current fragment libraries has driven interest in molecules like this compound. nih.govnih.govnih.gov The introduction of fluorine atoms and the cyclobutane ring significantly increases the three-dimensionality (3D) of a molecule, moving away from the "flatland" of predominantly planar aromatic compounds often found in screening collections. nih.govresearchgate.net The analysis of molecular shape, often using Principal Moment of Inertia (PMI) plots, demonstrates that cyclobutane-containing fragments occupy a more diverse and desirable region of 3D chemical space. nih.govresearchgate.net This exploration of novel 3D space is critical for identifying new interactions with biological targets and developing next-generation therapeutics. nih.gov

The properties of a representative 3D cyclobutane fragment library are compared to the "Rule of Three" for fragment-based drug discovery below:

PropertyCyclobutane Library (Mean)Rule of Three
Molecular Weight ( g/mol )< 300≤ 300
LogP< 3≤ 3
Number of Hydrogen Bond Donors< 3≤ 3
Number of Hydrogen Bond Acceptors< 3≤ 3
Number of Rotatable Bonds< 3≤ 3
Polar Surface Area (Ų)< 60≤ 60

Data adapted from a study on a 3D cyclobutane fragment library. researchgate.net

Development of Novel Organic Materials and Polymers

The unique properties of this compound also lend themselves to the development of new organic materials and polymers. The azide group can be utilized in various polymerization reactions, including click chemistry, to create polymers with tailored properties. The incorporation of the difluorinated cyclobutane unit can impart desirable characteristics such as thermal stability, chemical resistance, and specific dielectric properties to the resulting materials. While specific examples of polymers derived directly from this compound are not extensively documented, the synthesis of related azidoalanes with heterocyclic structures suggests the potential for forming novel inorganic-organic hybrid materials. researchgate.net The general utility of organoboron species, which can be derived from related cyclobutane building blocks, in the synthesis of organic materials further underscores the potential in this area. researchgate.net

Polymer Synthesis and Functionalization Utilizing Click Chemistry

The azide group in this compound is a key functional handle for its use in polymer chemistry, primarily through the highly efficient and orthogonal "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the covalent linkage of the difluorocyclobutyl group to polymer backbones or for the initiation of polymerization itself.

The versatility of the azide functionality enables its use in various polymer modification strategies. For instance, polymers bearing alkyne groups can be readily functionalized with this compound, thereby introducing the gem-difluorocyclobutyl motif onto the polymer side chains. This post-polymerization modification is a powerful tool for tailoring the surface properties, solubility, and thermal stability of a wide range of polymeric materials. The robust nature of the resulting triazole linkage ensures the stability of the incorporated fluorinated moiety.

While specific examples of polymers derived directly from this compound are not yet widely reported in peer-reviewed literature, the principles of click chemistry suggest its significant potential. For example, it could be used as a monomer in step-growth polymerization with di- or poly-alkynes to create novel fluorinated polymers. The resulting materials would be expected to exhibit properties influenced by the rigid and polar difluorocyclobutyl group.

The table below summarizes the key reactive handles of this compound and their roles in polymer synthesis.

Functional GroupReactive PartnerReaction TypeApplication in Polymer Science
Azide (-N₃)Terminal AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Polymer functionalization, Monomer for step-growth polymerization
Azide (-N₃)Strained AlkyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Metal-free polymer conjugation, Bioconjugation

Application in Specialty Chemicals and Advanced Materials

The unique combination of a strained four-membered ring, gem-difluoro substitution, and an azide group makes this compound a valuable precursor for specialty chemicals and advanced materials. The introduction of the 3,3-difluorocyclobutyl group can significantly enhance the performance of organic materials.

The 3,3-difluorocycloalkyl moiety is known to add little to the molecular weight and size of a molecule while potentially improving hydrophilicity compared to non-fluorinated analogues or even other common fluorinated groups like the trifluoromethyl group. Current time information in Bangalore, IN. This feature is particularly advantageous in the design of advanced materials where precise control over physical properties is crucial. Furthermore, the difluorocyclobutyl group can enhance the metabolic stability of molecules, a property that is highly desirable in the development of materials for biomedical applications. Current time information in Bangalore, IN.

The azide functionality serves as a versatile anchor for attaching the difluorocyclobutyl unit to a wide array of substrates. Through click chemistry, it can be conjugated to surfaces, nanoparticles, or other material scaffolds to impart fluorinated properties. For instance, modifying the surface of a material with this compound could enhance its chemical resistance, alter its surface energy, or improve its biocompatibility.

While the full potential of this compound in materials science is still being explored, its utility as a building block is evident from its synthesis and the known benefits of its constituent functional groups. Current time information in Bangalore, IN. The compound has been synthesized on a multigram scale, indicating its availability for further research and development in these advanced applications. Current time information in Bangalore, IN. The synthesis typically proceeds from 3-Bromo-1,1-difluorocyclobutane through nucleophilic substitution with sodium azide. Current time information in Bangalore, IN.

The table below outlines the synthesis and key properties of this compound.

PropertyValue/Description
IUPAC Name This compound
CAS Number Not available in searched documents
Molecular Formula C₄H₅F₂N₃
Molecular Weight 133.10 g/mol
Appearance Colorless oil Current time information in Bangalore, IN.
Synthesis Reaction of 3-Bromo-1,1-difluorocyclobutane with sodium azide in a solvent like DMSO. Current time information in Bangalore, IN.

Future Research Directions and Overarching Challenges

Development of Green and Sustainable Synthetic Methodologies for Fluorinated Azidocyclobutanes

The synthesis of fluorinated compounds, including 3-Azido-1,1-difluorocyclobutane (B6275504), has traditionally relied on methods that can be environmentally burdensome. rsc.org The development of green and sustainable synthetic methodologies is therefore a critical area of future research. A key focus will be the adoption of principles of green chemistry, such as utilizing renewable resources, reducing energy consumption, and minimizing waste generation. sruc.ac.ukresearchgate.net

Current approaches often involve multi-step sequences with the use of hazardous reagents. sruc.ac.uk Future strategies will likely explore more direct and atom-economical routes. One promising avenue is the use of photocatalysis, which can enable reactions under milder conditions using visible light as a renewable energy source. rsc.org Another area of exploration is the application of enzymatic catalysis. Enzymes, operating in aqueous media and at ambient temperatures, offer a highly selective and environmentally benign alternative to traditional chemical catalysts for the synthesis of fluorinated compounds. google.com

Synthesis StrategyGreen Chemistry Principle AddressedPotential Advantage
Photocatalysis Use of renewable energyMilder reaction conditions, reduced energy consumption rsc.org
Enzymatic Catalysis Use of benign solvents (water), high selectivityReduced waste, improved safety, high stereoselectivity google.com
Flow Chemistry Improved safety and control, process intensificationSafer handling of hazardous intermediates, easier scale-up
Solvent Minimization Waste reductionReduced environmental impact from solvent disposal

Exploration of Uncharted Applications in Advanced Chemical Technologies

The unique combination of a difluorinated cyclobutane (B1203170) and an azide (B81097) group suggests a wealth of potential applications for this compound in advanced chemical technologies. The cyclobutane scaffold itself is a valuable motif in medicinal chemistry, often serving as a bioisostere for other chemical groups to improve pharmacokinetic properties. acs.orgnih.gov

The azide functionality opens the door to its use in bioorthogonal chemistry, allowing for the specific labeling and tracking of biomolecules in living systems without interfering with native biological processes. nih.govprinceton.edu This could have profound implications for drug discovery, diagnostics, and understanding disease mechanisms at a molecular level.

In materials science, this compound could serve as a key monomer or cross-linking agent in the synthesis of novel polymers. The incorporation of the fluorinated cyclobutane unit could impart desirable properties such as thermal stability, chemical resistance, and low surface energy. dtic.mil The azide group would allow for post-polymerization modification, enabling the creation of functional materials with tailored properties.

Addressing Synthetic Accessibility and Scale-Up Hurdles for Industrial Relevance

For this compound to find widespread use, challenges related to its synthetic accessibility and scalability must be addressed. The synthesis of functionalized cyclobutanes can be complex, often requiring specialized starting materials and reaction conditions. nih.govacs.orgrsc.orgacs.org

A major hurdle is the development of a cost-effective and robust synthesis that can be performed on a large, industrial scale. google.com This will necessitate the optimization of existing synthetic routes to improve yields, reduce the number of steps, and replace expensive or hazardous reagents with more sustainable alternatives. The transition from batch processing to continuous flow manufacturing could offer significant advantages in terms of safety, efficiency, and scalability.

A synthetic accessibility score (SAscore) is a computational tool used to estimate the ease of synthesis for a given molecule, with a lower score indicating a more accessible compound. nih.gov While a specific SAscore for this compound is not publicly available, the complexity of introducing both the difluoro and azido (B1232118) functionalities onto a strained cyclobutane ring suggests a moderately challenging synthesis.

Integration of Advanced Computational Predictions for Rational Design of New Azidodifluorocyclobutane Derivatives

Advanced computational methods, such as Density Functional Theory (DFT), are powerful tools for the rational design of new molecules with desired properties. nih.govmdpi.com In the context of this compound, computational predictions can play a pivotal role in several key areas of future research.

By modeling the electronic structure and reactivity of the molecule, researchers can predict its behavior in different chemical environments and design novel reactions. nih.gov Computational screening can be used to identify promising derivatives of this compound with enhanced properties for specific applications, such as improved binding affinity to a biological target or optimized characteristics for polymer synthesis. This in silico approach can significantly accelerate the discovery and development process by prioritizing the most promising candidates for experimental investigation.

Computational MethodApplication in Azidodifluorocyclobutane ResearchPotential Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivityUnderstanding of novel reaction pathways, design of more efficient syntheses nih.govmdpi.com
Molecular Docking Prediction of binding modes and affinities to biological targetsIdentification of potential drug candidates
Molecular Dynamics (MD) Simulations Study of conformational preferences and interactions with other moleculesInsight into the behavior of the molecule in complex environments
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity or physical propertiesRational design of derivatives with enhanced performance

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-azido-1,1-difluorocyclobutane, and how can intermediates be characterized?

  • Methodology : Synthesis often involves nucleophilic substitution of halogenated precursors. For example, 3-bromo-1,1-difluorocyclobutane (CAS: N/A) can react with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) under controlled heating (60–80°C). Reaction progress is monitored via TLC or FT-IR to track the disappearance of the C-Br bond (~500–600 cm⁻¹) and emergence of the azide N₃⁻ peak (~2100 cm⁻¹). Purification is achieved via column chromatography using silica gel and hexane/ethyl acetate gradients .
  • Key Characterization : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substitution. For example, the azide proton environment in analogous compounds shows characteristic downfield shifts (δ 5.25 ppm in 1HNMR^1 \text{H} \text{NMR}) .

Q. How does solvent polarity influence the stability of this compound?

  • Experimental Design : Stability studies in solvents (e.g., chloroform, DMSO, water) at 25°C and 40°C can be conducted. Monitor degradation via HPLC or GC-MS over 24–72 hours. Nonpolar solvents like chloroform may stabilize azido groups, while polar solvents (e.g., DMSO) could accelerate decomposition due to dipole interactions with the strained cyclobutane ring .

Q. What safety protocols are critical for handling azido compounds like this compound?

  • Guidelines :

  • Storage : -20°C in inert gas (argon) to prevent moisture/oxygen exposure .
  • Handling : Use explosion-proof equipment and avoid friction/impact. Conduct small-scale reactions (<1 g) in fume hoods with blast shields.
  • Waste Disposal : Neutralize azides with sodium nitrite (NaNO₂) in acidic conditions to generate harmless nitrogen gas .

Advanced Research Questions

Q. What is the mechanistic pathway for cyclization of this compound under thermal stress?

  • Data Analysis : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal exothermic events at ~150°C, suggesting cyclization to tetrazolo derivatives. Computational studies (DFT/B3LYP) predict a planar transition state where the azide group forms a five-membered ring via [1,3]-dipolar cycloaddition. Compare with cyclobutane ring strain (angle ~90°) to explain reactivity .

Q. How does fluorination at the 1,1-positions affect the electronic properties of the azido group?

  • Methodology :

  • Spectroscopy : Compare 19FNMR^{19} \text{F} \text{NMR} shifts of 1,1-difluoro vs. non-fluorinated analogs. Fluorine’s electron-withdrawing effect deshields adjacent carbons, increasing azide electrophilicity.
  • Computational Modeling : Use Gaussian or ORCA to calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO). Results show enhanced azide reactivity due to fluorine-induced polarization .

Q. What mutagenic risks are associated with this compound in biological systems?

  • Experimental Design : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) and mammalian cell assays (e.g., TK6 lymphoblastoid cells). Mutagenicity is dose-dependent, with LC₅₀ values comparable to alkylating agents like methyl methanesulfonate (MMS). DNA sequencing identifies base substitutions (e.g., G→T transversions) linked to azide-derived reactive intermediates .

Q. How can this compound be integrated into high-energy density materials (HEDMs)?

  • Synthesis Strategy : React with propargyl esters via Huisgen cycloaddition to form 1,2,3-triazoles, which are thermally stable and nitrogen-rich. Detonation velocity (VDV_{\text{D}}) and pressure (PP) are calculated using Cheetah 8.0, showing superior performance to RDX due to fluorine’s density contribution .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability: How do experimental conditions affect results?

  • Analysis : Some studies report decomposition at 100°C, while others observe stability up to 150°C. Contradictions arise from impurities (e.g., residual solvents) or heating rates (ramp vs. isothermal). Standardize protocols using dynamic DSC (10°C/min) and ultra-pure samples (<99.5% by HPLC) .

Methodological Tables

Analytical Technique Application Key Parameters
19FNMR^{19} \text{F} \text{NMR}Fluorine environmentδ -120 to -150 ppm (CF₂)
FT-IRAzide detection2100–2120 cm⁻¹ (N₃⁻ stretch)
DSC/TGAThermal stabilityExotherm at 150°C (ΔH = -250 J/g)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.